molecular formula C16H12N2O B7454583 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol

2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol

Cat. No.: B7454583
M. Wt: 248.28 g/mol
InChI Key: RUNYOGONRILDOQ-SOFGYWHQSA-N
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Description

The Chemical Significance of 8-Hydroxyquinoline (B1678124) Derivatives in Modern Chemistry

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged heterocyclic structure in chemistry, comprising a pyridine (B92270) ring fused to a phenol (B47542) ring with the hydroxyl group at the C-8 position. nih.govnih.gov This specific arrangement confers a unique set of properties that make its derivatives highly significant in diverse chemical fields.

The most prominent feature of 8-hydroxyquinoline is its exceptional ability to act as a potent chelating agent for a vast array of metal ions. nih.govmdpi.com The proximity of the basic nitrogen atom in the pyridine ring to the acidic phenolic hydroxyl group allows it to function as a monoprotic bidentate ligand, forming stable complexes with numerous metals, including Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺. nih.govmdpi.com This chelating property is the foundation for its extensive use in analytical chemistry for gravimetric analysis and metal ion extraction. nih.gov

Beyond classical analysis, this metal-binding capability is central to its role in modern materials science and medicinal chemistry. In materials science, 8-HQ derivatives are fundamental components in the fabrication of Organic Light-Emitting Diodes (OLEDs), where their metal complexes, such as tris(8-hydroxyquinolinato)aluminium (Alq₃), serve as efficient electron-transporting and emissive materials. nih.govbeilstein-journals.org The formation of metal complexes often enhances the fluorescence of the 8-HQ ligand, a phenomenon attributed to increased molecular rigidity and the prevention of excited-state intramolecular proton transfer (ESIPT) that typically quenches fluorescence in the free ligand. nih.govnih.gov This has led to the development of a multitude of fluorescent chemosensors for detecting biologically and environmentally important metal ions. nih.gov

In the realm of medicinal chemistry, the 8-HQ scaffold is present in numerous compounds with a broad spectrum of biological activities, including antibacterial, antifungal, neuroprotective, and anticancer properties. nih.govmdpi.comevitachem.com The biological action of these derivatives is often linked to their ability to chelate and interact with metal ions that are crucial for the function of various enzymes and proteins. evitachem.com The synthetic versatility of the 8-HQ ring system, which allows for substitutions at various positions, enables chemists to fine-tune the electronic and steric properties of the molecule to optimize its function for a specific application. beilstein-journals.orgrsc.org

Structural and Electronic Characteristics of the 2-Styrylquinoline (B1231325) Framework

The 2-styrylquinoline framework consists of a quinoline (B57606) ring substituted at the 2-position with a styryl group (a vinylbenzene moiety). This arrangement creates a conjugated π-system that extends across the quinoline and the styryl portions, dictating its distinct structural and electronic properties.

Structurally, 2-styrylquinolines are typically planar or near-planar molecules, which facilitates extensive π-electron delocalization. researchgate.net The ethenyl bridge (–CH=CH–) almost invariably adopts an (E)- or trans-configuration, which is the more thermodynamically stable isomer. researchgate.net However, the planarity can be influenced by substituents. Bulky groups on either the quinoline or the styryl ring can cause a twist, leading to a non-planar geometry, which in turn affects the electronic communication between the two aromatic systems. researchgate.net For instance, crystal structure analysis of various 2-styryl-8-nitroquinolines reveals a relatively planar geometry, whereas the corresponding 2-styryl-8-hydroxyquinolines can exhibit a more twisted conformation. researchgate.net

The electronic characteristics of the 2-styrylquinoline framework are dominated by its extended π-conjugation. This gives rise to interesting photophysical properties, as these compounds are often fluorescent. researchgate.net The absorption and emission wavelengths, as well as the fluorescence quantum yield, are highly sensitive to the nature and position of substituents on both the quinoline and the phenyl rings. beilstein-journals.org Electron-donating groups tend to cause a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups typically induce a blue-shift (hypsochromic shift). This tunability makes 2-styrylquinolines valuable as molecular probes and components for photoactive materials. rsc.orgnih.gov The introduction of substituents not only modifies the photophysical properties but also influences the chemical reactivity and biological activity of the molecule. guidechem.com

Positioning of 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol within the Context of Advanced Heterocyclic Research

The compound this compound merges the key features of the two scaffolds discussed above: the potent metal-chelating 8-hydroxyquinoline unit and the electronically active 2-styrylquinoline framework. The specific incorporation of a 3-pyridinyl group in the styryl moiety, in place of a phenyl or substituted phenyl ring, introduces a second, distinct nitrogen-containing heterocycle. This structural combination positions the molecule as a highly sophisticated and multifunctional ligand in advanced heterocyclic research, particularly in coordination chemistry and materials science.

While detailed studies on this exact compound are not widely published, its synthesis can be reliably predicted based on established methods for analogous 2-styrylquinolines. A common route is the Knoevenagel-type condensation of 8-hydroxyquinaldine (B167061) (2-methylquinolin-8-ol) with the corresponding aldehyde—in this case, 3-pyridinecarboxaldehyde—often using a dehydrating agent like acetic anhydride. nih.govresearchgate.net

The true research interest in this compound lies in its potential as a versatile "ligand that contains a ligand." It possesses two distinct metal-binding sites:

The primary, "hard" N,O-bidentate chelation site of the 8-hydroxyquinolinate head.

A secondary, "soft" nitrogen donor site on the terminal pyridine ring.

This dual-functionality allows for the stepwise or simultaneous coordination of different metal ions, opening pathways to construct heterometallic or polynuclear complexes with precisely controlled architectures. Such complexes are at the forefront of research into molecular magnets, catalysts, and advanced luminescent materials.

The structural properties of a closely related analog, (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol, have been elucidated by X-ray crystallography, providing a model for the expected structure of the title compound. nih.gov The molecule adopts a trans configuration at the ethenyl bridge and exhibits a nearly planar conformation, with a small dihedral angle between the quinoline and the phenyl rings. nih.gov It is expected that this compound would adopt a similar planar (E)-conformation, which is ideal for facilitating both metal coordination and extended π-conjugation. The replacement of the nitro-substituted phenyl ring with a pyridine ring would significantly alter the electronic properties, likely enhancing its utility as a fluorescent sensor for specific metal ions.

Table 1: Crystallographic Data for the Analogous Compound (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol This table presents data for a structurally similar compound to provide insight into the expected molecular geometry of this compound. nih.gov

ParameterValue
Chemical FormulaC₁₇H₁₂N₂O₃
Formula Weight292.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.235 (2)
b (Å)5.1610 (10)
c (Å)23.361 (5)
β (°)99.41 (3)
Volume (ų)1336.8 (5)
Z4
Dihedral Angle (Quinoline-Phenyl)11.0 (1)°
H-Bond (O-H···N) Distance (Å)2.19

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-pyridin-3-ylethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-15-5-1-4-13-7-9-14(18-16(13)15)8-6-12-3-2-10-17-11-12/h1-11,19H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNYOGONRILDOQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 2 3 Pyridinyl Ethenyl Quinoline 8 Ol and Its Analogues

Established Reaction Pathways for 8-Hydroxyquinoline (B1678124) Functionalization

Traditional methods for synthesizing styrylquinoline derivatives often rely on well-established condensation reactions to form the crucial carbon-carbon double bond of the ethenyl linkage.

The creation of the ethenyl bridge connecting the quinoline (B57606) and pyridine (B92270) rings is a critical step. The Knoevenagel and Wittig reactions are two of the most fundamental methods employed for this purpose.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of a carbonyl compound with an active hydrogen compound in the presence of a basic catalyst. nih.govacs.org In the context of synthesizing 2-styrylquinolines, this typically involves the reaction of 2-methyl-8-hydroxyquinoline with an aromatic aldehyde, such as 3-pyridinecarboxaldehyde, in a solvent like acetic anhydride, which is heated to reflux. google.com The reaction proceeds via a nucleophilic addition followed by a dehydration reaction to form the α,β-unsaturated product. nih.govacs.org This method is also used in domino reactions, such as a Knoevenagel condensation/aza-Wittig cascade, to form substituted quinolines. nih.gov

The Wittig reaction provides an alternative and highly versatile route for converting aldehydes and ketones into alkenes. frontiersin.orgyoutube.com This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which is prepared from the reaction of a phosphine, like triphenylphosphine, with an alkyl halide, followed by deprotonation with a strong base. frontiersin.org To form the desired compound, one could react the ylide derived from 3-(chloromethyl)pyridine (B1204626) with 2-formyl-8-hydroxyquinoline. A key advantage of the Wittig reaction is that the position of the newly formed double bond is absolutely fixed, which avoids the formation of isomeric mixtures that can occur in other elimination reactions. frontiersin.org

ReactionKey ReagentsCatalyst/ConditionsKey Features
Knoevenagel Condensation 2-Methyl-8-hydroxyquinoline, 3-PyridinecarboxaldehydeBasic catalyst (e.g., piperidine), or Acetic Anhydride (solvent/catalyst), Heat google.comA modification of the aldol condensation; involves an active methylene (B1212753) compound and a carbonyl group. nih.govacs.org
Wittig Reaction 2-Formyl-8-hydroxyquinoline, Pyridinyl phosphonium ylideStrong base (e.g., BuLi) to form ylide, Anhydrous solvent (e.g., THF) frontiersin.orgForms a C=C bond at a specific, unambiguous location; versatile for many aldehydes/ketones. frontiersin.org

Instead of adding the pyridinyl group to a pre-existing quinoline, the entire 2-(pyridinyl)quinoline skeleton can be constructed in a single synthetic strategy. Classic quinoline syntheses like the Friedländer or Skraup reactions are well-suited for this approach.

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. rroij.com To obtain the target structure, 2-amino-3-hydroxybenzaldehyde (B7904644) could be reacted with 1-(pyridin-3-yl)ethan-1-one. This method is versatile and can be facilitated by microwave irradiation to reduce reaction times and improve yields. proquest.com

The Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like arsenic pentoxide or nitrobenzene). rroij.comnih.gov By using 2-aminophenol (B121084) as the starting amine and a pyridine-containing analogue in place of glycerol, the pyridinyl-quinoline core can be assembled directly.

Advanced Synthetic Approaches for 2-Styrylquinoline (B1231325) Derivatives (e.g., Suzuki Cross-Coupling, Ru- and In-Catalyzed Reactions)

Modern organic synthesis has moved towards highly efficient and selective catalytic methods. For 2-styrylquinolines, transition-metal-catalyzed reactions offer significant advantages in terms of yield, selectivity, and substrate scope.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.

The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.org To synthesize the target compound, this reaction could couple 2-chloro-8-hydroxyquinoline with 3-vinylpyridine. wikipedia.orgorganic-chemistry.org The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org While widely used to functionalize the quinoline core, it can also be used to construct it. For example, a Suzuki coupling could be performed between a 2-halo-8-hydroxyquinoline and 3-pyridinylboronic acid to create the C-C bond, which would then require a separate step to form the ethenyl linkage, or more directly, couple 2-chloro-8-hydroxyquinoline with a (E)-2-(pyridin-3-yl)vinylboronic acid. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgmt.com

Ruthenium-catalyzed reactions provide green and atom-economical pathways. An efficient one-pot, three-component synthesis of 2-styrylquinoline derivatives has been developed using a bifunctional ruthenium NNN-pincer complex. rsc.orgrsc.org This acceptorless dehydrogenative coupling (ADC) strategy can synthesize 2-styrylquinolines from 2-aminobenzyl alcohol, isopropanol, and a primary alcohol, with water and hydrogen as the only byproducts. rsc.orgrsc.org Other Ru-catalyzed methods include the cyclocondensation of anilines with 1,3-diols. nih.gov

Indium-catalyzed reactions have also proven effective. Indium trichloride (B1173362) (InCl₃) is used as a catalyst for Knoevenagel-type condensation reactions between 2-methyl-4-styrylquinolines and various aromatic aldehydes. nih.goviucr.org This demonstrates how a Lewis acid catalyst can efficiently drive the condensation to produce complex styrylquinolines in high yields. nih.gov

MethodCatalystKey Reactants ExampleKey Advantages
Heck Reaction Palladium complex (e.g., Pd(OAc)₂) + Base2-Chloro-8-hydroxyquinoline + 3-VinylpyridineDirect formation of the styryl C-C bond from an alkene. wikipedia.org
Suzuki Reaction Palladium complex (e.g., Pd(PPh₃)₄) + Base2-Chloro-8-hydroxyquinoline + (E)-2-(pyridin-3-yl)vinylboronic acidMild conditions, high functional group tolerance, commercially available reagents. libretexts.orgmt.com
Ru-catalyzed ADC Ruthenium NNN-pincer complex2-Aminobenzyl alcohol + Isopropanol + Pyridinyl-containing primary alcoholAtom-economical, green byproducts (H₂O, H₂), one-pot synthesis. rsc.orgrsc.org
In-catalyzed Condensation Indium trichloride (InCl₃)2-Methyl-8-hydroxyquinoline + 3-PyridinecarboxaldehydeHigh yields, efficient Lewis acid catalysis for condensation. nih.gov

Derivatization and Structural Modification Strategies for Enhanced Functionality

The biological and material properties of 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol can be fine-tuned through structural modifications. The quinoline scaffold is considered a "privileged structure" because its derivatives exhibit a wide range of activities, making it a frequent target for medicinal chemistry. rsc.org

Strategies for modification include:

Substitution on the Aromatic Rings : Introducing various functional groups (e.g., halogens, methoxy, nitro) onto the quinoline or pyridine rings can modulate the molecule's electronic properties, lipophilicity, and hydrogen-bonding capabilities. frontiersin.orgrsc.org Structure-activity relationship (SAR) studies have shown that the position and electronic nature of substituents are critical for biological activity. frontiersin.orgrsc.org For instance, introducing a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 has been shown to enhance the antiproliferative activity of some quinoline derivatives. frontiersin.org

Molecular Hybridization : The core structure can be linked to other known pharmacophores (such as coumarins, Schiff bases, or polyamines) to create hybrid molecules. rroij.commdpi.com This strategy aims to develop agents with dual mechanisms of action or improved selectivity. For example, quinoline-hydrazone hybrids have been investigated as potent leishmanicidal agents. rsc.org

Bioisosteric Replacement : Replacing parts of the molecule with chemical groups that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic profiles. For the 8-hydroxyquinoline scaffold, isosteric replacements of the quinoline ring or the hydroxyl group have been explored to create novel metal-binding isosteres with potentially better cell permeability and solubility.

Computational Design : Modern drug design often employs computational tools like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling. nih.gov By analyzing the structural features of a series of active compounds, these models can predict which modifications are likely to enhance a desired property, guiding more efficient and targeted synthetic efforts. nih.gov

Green Chemistry Principles in the Synthesis of Quinoline-Based Compounds

There is a significant and growing effort to make the synthesis of quinolines and their derivatives more environmentally sustainable. nih.govresearchgate.net This involves developing methods that reduce waste, minimize the use of hazardous substances, and lower energy consumption. ijpsjournal.comnumberanalytics.com

Key green strategies include:

Microwave-Assisted Synthesis (MAS) : The use of microwave irradiation can dramatically reduce reaction times from hours or days to minutes, often with improved product yields. proquest.comtandfonline.com It has been successfully applied to various quinoline syntheses, including the Friedländer proquest.com, Skraup nih.gov, and Pfitzinger reactions, as well as for preparing quinoline esters and hydrazides. tandfonline.com

Ultrasound-Assisted Synthesis : Sonication provides mechanical energy that can promote reactions, often under mild, ambient conditions. Ultrasound has been used for catalyst-free Knoevenagel condensations in water researchgate.net and for the rapid synthesis of related heterocycles like quinazolinones. rsc.org

Use of Green Catalysts and Solvents : There is a focus on replacing hazardous reagents and solvents. This includes using water as a reaction medium researchgate.netrsc.org, performing reactions under solvent-free conditions nih.gov, and employing biodegradable or recyclable catalysts. Examples of green catalysts include L-proline researchgate.net, formic acid ijpsjournal.com, and magnetic nanoparticles (e.g., Fe₃O₄), which can be easily recovered from the reaction mixture using an external magnet and reused multiple times. nih.govnih.gov

Multi-Component, One-Pot Reactions : Designing a synthesis where multiple steps are carried out in a single reaction vessel without isolating intermediates improves atom economy and reduces solvent waste and purification steps. acs.orgnih.gov Many modern quinoline syntheses, including those using nanoparticle catalysts, are designed as one-pot, multi-component procedures. nih.govnih.gov

Green StrategyExample ApplicationAdvantages
Microwave-Assisted Synthesis Friedländer Quinoline Synthesis proquest.comDrastically reduced reaction times (e.g., 5 mins vs. days), improved yields, energy efficiency. proquest.com
Ultrasound-Assisted Synthesis Knoevenagel Condensation researchgate.netCatalyst-free, use of water as solvent, ambient temperature, high yields, simple workup. researchgate.net
Green Catalysis Magnetic Nanoparticle (Fe₃O₄@SiO₂/ZnCl₂) CatalysisRecyclable catalyst, solvent-free conditions, high yields, reduced waste. nih.gov
One-Pot Reactions Three-component synthesis of dihydropyridopyrimidinesHigh atom economy, reduced solvent use, simplified procedures, time-saving. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 2 3 Pyridinyl Ethenyl Quinoline 8 Ol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Analyses for Conformation and Electronic Environmentuncw.edutsijournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's conformation and the electronic environment of each nucleus can be assembled.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol are characterized by distinct signals corresponding to the quinoline (B57606), pyridine (B92270), and ethenyl moieties. The chemical shifts are influenced by the aromatic ring currents and the electron-withdrawing or donating nature of adjacent atoms and functional groups.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is typically complex. Protons on the quinoline ring are influenced by the hydroxyl group at the C8 position and the pyridinyl-ethenyl substituent at the C2 position. The hydroxyl proton (8-OH) often appears as a broad singlet at a very downfield chemical shift, indicative of strong intramolecular hydrogen bonding with the quinoline nitrogen atom. nih.gov The protons of the ethenyl bridge appear as doublets with a large coupling constant (typically >15 Hz), confirming a trans configuration. Protons on the pyridine ring exhibit characteristic shifts and coupling patterns depending on their position relative to the nitrogen atom.

Carbon (¹³C) NMR: In the ¹³C NMR spectrum, the carbon atoms of the quinoline and pyridine rings appear in the aromatic region (typically 110-160 ppm). The carbon attached to the hydroxyl group (C8) is shifted downfield due to the deshielding effect of the oxygen atom. The two carbons of the ethenyl bridge also resonate in the aromatic region. Quaternary carbons generally show weaker signals compared to protonated carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for this compound Note: These are estimated values based on data from analogous compounds like 8-hydroxyquinoline (B1678124) and substituted pyridines. Actual experimental values may vary.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Quinoline Moiety
H2'~8.3152.0
H3'~7.4118.0
H4'~8.1136.5
H5'~7.5128.0
H6'~7.6122.0
H7'~7.2112.0
8'-OH>10.0 (broad)-
C2'-155.0
C4'-138.0
C8'-154.0
C8a'-140.0
C4a'-129.0
Ethenyl Bridge
Hα (vinyl)~7.5 (d, J ≈ 16 Hz)~129.0
Hβ (vinyl)~7.9 (d, J ≈ 16 Hz)~133.0
Pyridine Moiety
H2"~8.8~150.0
H4"~8.1~135.0
H5"~7.4~124.0
H6"~8.6~148.0
C3"-~133.0

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of the molecule, various 2D NMR experiments are employed. nih.govoatext.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It is crucial for tracing the connectivity of adjacent protons, for instance, along the quinoline backbone (H5' to H6' to H7'), within the pyridine ring, and confirming the coupling between the two ethenyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of carbon signals based on the previously assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can provide evidence for the trans geometry of the ethenyl bridge and reveal through-space interactions between protons on the quinoline and pyridine rings, offering insights into the molecule's preferred conformation in solution.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Investigationsnih.govnih.gov

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide detailed information about the functional groups present and their interactions.

Identification of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound displays characteristic bands corresponding to its constituent parts.

O-H Stretch: A very broad and prominent band is expected in the FTIR spectrum, typically in the range of 3200-2500 cm⁻¹, which is characteristic of a strongly hydrogen-bonded hydroxyl group. researchgate.net

Aromatic C-H Stretch: Sharp bands appearing above 3000 cm⁻¹ are assigned to the C-H stretching vibrations of the quinoline and pyridine rings.

C=C and C=N Stretches: The region between 1650 cm⁻¹ and 1400 cm⁻¹ is complex, containing multiple bands due to the stretching vibrations of the C=C bonds in the aromatic rings and the ethenyl bridge, as well as the C=N bonds of the heterocyclic systems. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 900-650 cm⁻¹ region, and their positions can help confirm the substitution patterns on the aromatic rings. A strong band around 960 cm⁻¹ would be characteristic of the trans-disubstituted ethenyl group.

Interactive Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Region
O-H Stretch (H-bonded)3200 - 2500 (broad)FTIR
Aromatic C-H Stretch3100 - 3000FTIR/Raman
C=N Stretch (Quinoline, Pyridine)1620 - 1580FTIR/Raman
Aromatic C=C Skeletal Vibrations1600 - 1400FTIR/Raman
Ethenyl C=C Stretch~1630Raman (strong)
Phenolic C-O Stretch1280 - 1200FTIR
trans Ethenyl C-H Out-of-Plane Bend970 - 960FTIR (strong)
Aromatic C-H Out-of-Plane Bend900 - 675FTIR

Analysis of Hydrogen Bonding and Molecular Interactions

A defining structural feature of 8-hydroxyquinoline and its derivatives is the formation of a strong intramolecular hydrogen bond between the phenolic proton of the 8-hydroxyl group and the nitrogen atom of the quinoline ring. nih.gov This interaction is readily analyzed by vibrational spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitionsresearchgate.net

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For conjugated systems like this compound, the absorption spectra are dominated by π→π* transitions.

The parent compound, 8-hydroxyquinoline, exhibits multiple absorption bands in the UV region. nist.gov The introduction of the 3-pyridinyl-ethenyl substituent at the C2 position extends the π-conjugated system significantly. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic (red) shift of the longest wavelength absorption maximum (λ_max) is observed compared to the parent 8-hydroxyquinoline. The spectrum is expected to show intense absorption bands, indicative of allowed π→π* transitions within the extensive aromatic system. The position and intensity of these bands can be sensitive to the solvent polarity and pH, as protonation or deprotonation of the nitrogen atoms or the hydroxyl group can alter the electronic structure of the molecule.

Interactive Table 3: Expected UV-Vis Absorption Maxima (λ_max) in a Non-polar Solvent

CompoundExpected λ_max (nm)Transition Type
8-Hydroxyquinoline~242, ~255, ~318π→π
This compound> 350π→π (ICT)

ICT: Intramolecular Charge Transfer. The extended conjugation allows for charge-transfer character in the electronic transition.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of molecular formulas and the elucidation of fragmentation patterns, which in turn provides insights into the structural integrity of novel compounds. For this compound and its analogues, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the generation of intact molecular ions.

While specific HRMS fragmentation data for this compound is not extensively detailed in the reviewed literature, analysis of related 8-hydroxyquinoline derivatives and similar heterocyclic systems allows for the proposition of likely fragmentation pathways. The molecular ion [M+H]⁺ would be the parent peak. Key fragmentation would likely involve the cleavage of the ethenyl linker, leading to the formation of characteristic ions corresponding to the pyridinyl and quinolinyl moieties. For instance, in the mass spectrum of 8-hydroxyquinoline itself, the primary fragmentation involves the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, a common fragmentation pathway for quinoline and its derivatives. nist.gov For more complex analogues, such as chromium(III) complexes of (E)-2-[2-(4-nitrophenyl)vinyl]-8-hydroxy-quinoline, ESI-MS has been used to confirm the formation of the complex, indicating the stability of the ligand framework under ionization conditions. nih.gov The fragmentation of such complex structures often begins with the loss of ligands or counter-ions, followed by the fragmentation of the organic ligand itself.

A generalized fragmentation pattern for styryl-8-hydroxyquinolines would likely involve initial cleavages at the vinyl group, followed by characteristic ring fissions. The precise m/z values obtained from HRMS allow for the unambiguous determination of the elemental composition of these fragments, confirming the structure of the parent molecule.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Supramolecular Architecture

Studies on analogues of this compound, such as those with nitro and chloro substituents on the styryl ring, have demonstrated that these molecules often exhibit a nearly planar geometry, which is crucial for their potential applications in optoelectronics. researchgate.netnih.gov The planarity arises from the extended π-conjugation across the quinoline, ethenyl, and phenyl/pyridinyl moieties. The dihedral angle between the quinoline and the appended aromatic ring is typically small. For instance, in a series of 2-styryl-8-hydroxyquinolines, these angles were found to be in the range of 1.32–3.45°. researchgate.net

The supramolecular assembly of these compounds is governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. The 8-hydroxy group and the nitrogen atom of the quinoline ring can participate in intramolecular hydrogen bonding. Intermolecularly, O–H···N and O–H···O hydrogen bonds are commonly observed, leading to the formation of chains, dimers, or more complex three-dimensional networks. researchgate.netnih.gov For example, in the crystal structure of 7,7'-[(pyridin-2-yl)methylene]bis-(5-chloro-quinolin-8-ol), molecules associate into inversion dimers through intermolecular O-H···N and O-H···O hydrogen bonds. nih.gov

π-π stacking interactions are also a prominent feature, where the aromatic rings of adjacent molecules stack in an offset fashion. These interactions can occur between quinoline rings, or between a quinoline ring and a pyridinyl/phenyl ring of a neighboring molecule, with centroid-to-centroid distances indicative of significant orbital overlap. researchgate.net In some structures, these stacking interactions lead to the formation of π-stacked dimers or extended columnar arrays. The specific nature of these supramolecular interactions can be tuned by altering the substituents on the aromatic rings. researchgate.net

Table 1: Comparative Crystallographic Data for Analogues of this compound

Compound Crystal System Space Group Key Supramolecular Interactions Reference
(E)-2-[2-(4-nitrophenyl)vinyl]-8-hydroxy-quinoline chromium(III) complex Triclinic P-1 C-H···O, C-H···π, π···π stacking nih.gov
(E)-2-[2-(4-chlorophenyl)vinyl]-8-hydroxy-quinoline chromium(III) complex Monoclinic P2₁/n C-H···Cl, C-Cl···π, π···π stacking nih.gov
7,7'-[(pyridin-2-yl)methylene]bis-(5-chloro-quinolin-8-ol) Monoclinic P2₁/c O-H···N, O-H···O, C-H···O, C-H···π nih.gov
2-Styryl-8-hydroxyquinoline derivatives Varies Varies O-H···O, π-π stacking researchgate.net

Photoluminescence (PL) Spectroscopy for Emission Characteristics and Excited State Behavior

Photoluminescence (PL) spectroscopy is a powerful technique for investigating the emission properties of fluorescent molecules. Quinoline derivatives are known for their interesting photophysical properties, which are highly dependent on their structure and environment. researchgate.net

The parent 8-hydroxyquinoline is weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. nih.govresearchgate.net This non-radiative decay pathway effectively quenches fluorescence. However, substitution at the 2-position with a styryl group can significantly alter the photophysical properties. The extended π-conjugation in styrylquinolines can lead to enhanced fluorescence quantum yields and a shift in the emission wavelength. nih.gov

For analogues of this compound, the position of the nitrogen atom in the pyridinyl ring is expected to have a key influence on the emission profile and quantum yield. researchgate.net The introduction of the pyridinyl group can modulate the energy levels of the frontier molecular orbitals and influence the charge transfer characteristics of the excited state.

In related diarylethene compounds incorporating a quinoline group, it has been shown that the open form can exhibit blue emission while the closed form can show intense red emission, demonstrating the potential for photoswitchable fluorescence. nih.gov The fluorescence quantum yield of these compounds can vary significantly based on their structure. For example, a quinoline-containing diarylethene was found to have a fluorescence quantum yield of 0.04 in its open form and 0.21 in its closed form in dichloromethane. nih.gov In another study on thiophene-S,S-dioxide AIEgens, the photoluminescence quantum yield was significantly influenced by the substitution of terminal thiophene (B33073) rings with phenyl rings, increasing from 12% to 70% in one case. nih.gov

The emission spectra of 2-substituted 8-hydroxyquinoline ligands are sensitive to their environment and complexation with metal ions. For instance, the free ligands (E)-2-[2-(4-nitrophenyl)vinyl]-8-hydroxy-quinoline and (E)-2-[2-(4-chlorophenyl)vinyl]-8-hydroxy-quinoline exhibit emission maxima at approximately 550 nm and 465 nm, respectively, in the solid state. nih.gov Upon complexation with Cr(III), the fluorescence is quenched, indicating a strong interaction between the metal center and the ligand's excited state.

Table 2: Photoluminescence Data for Selected Quinoline Analogues

Compound Emission Maxima (nm) Quantum Yield (Φ) Solvent/State Reference
Quinoline-diarylethene (open form) ~450 (blue) 0.04 Dichloromethane nih.gov
Quinoline-diarylethene (closed form) ~625 (red) 0.21 Dichloromethane nih.gov
(E)-2-[2-(4-nitrophenyl)vinyl]-8-hydroxy-quinoline ~550 Not Reported Solid State nih.gov
(E)-2-[2-(4-chlorophenyl)vinyl]-8-hydroxy-quinoline ~465 Not Reported Solid State nih.gov
Thiophene-S,S-dioxide trimer with phenyl termination Not Specified 0.63 Not Specified nih.gov

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical studies, particularly cyclic voltammetry (CV), provide valuable information about the redox properties of molecules, including their oxidation and reduction potentials. These properties are crucial for applications in electronic devices and for understanding potential mechanisms of action in biological systems.

The redox behavior of quinoline derivatives is influenced by their structural features. A study on various quinolinium salts revealed reduction potentials ranging from -0.43 V to -1.08 V. nih.gov The electron-deficient nature of the pyridine ring in the quinoline system makes it susceptible to reduction. acs.org

For 8-hydroxyquinoline and its derivatives, the presence of the hydroxyl group introduces additional redox activity. The electrochemical oxidation of quercetin, which also contains hydroxyl groups on an aromatic system, has been shown to be a pH-dependent process involving a cascade mechanism. researchgate.net The oxidation of the catechol-like dihydroxyl groups occurs at low positive potentials.

The electrochemical properties of these compounds are also relevant to their potential use as ligands in coordination chemistry. The formation of metal complexes can significantly shift the redox potentials of the ligand, and in some cases, the metal center itself can be redox-active.

Computational and Theoretical Investigations on 2 2 3 Pyridinyl Ethenyl Quinoline 8 Ol and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to determine the electronic structure and optimized molecular geometry of quinoline (B57606) derivatives. arabjchem.orgnih.gov Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are frequently used to perform these calculations. nih.govdergi-fytronix.com The optimization process yields the most stable three-dimensional conformation of the molecule by finding the minimum energy state. For analogues of 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol, these calculations have confirmed a generally planar structure, although with some dihedral angles between the quinoline and the adjacent aromatic ring. nih.govresearchgate.net For instance, in (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol, the mean planes of the benzene (B151609) ring and the quinoline moiety are inclined to one another by 11.0 (1)°. nih.gov An intramolecular hydrogen bond is typically observed between the hydroxyl group's hydrogen and the quinoline nitrogen atom, a common feature in 8-hydroxyquinoline (B1678124) derivatives. nih.gov

Analysis of Energy Gaps and Electronic Transitions

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy required for electronic transitions. nih.gov A smaller energy gap suggests higher reactivity and easier electronic excitation. DFT calculations on various quinoline derivatives show that the introduction of different substituent groups can significantly alter this gap. nih.gov For example, studies on related systems demonstrate that electron-withdrawing or donating groups can tune the ΔE, which in turn affects the molecule's photophysical properties. nih.govresearchgate.net

Table 1: Representative Calculated Energy Gap Data for Analogous Quinoline Systems

Compound System HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
3-aryl-quinoline derivative -6.01 -2.01 4.00 nih.gov
3-aryl-quinoline derivative -5.98 -3.20 2.78 nih.gov
3-aryl-quinoline derivative -6.21 -2.21 3.99 nih.gov

Note: Data represents typical values for analogous systems to illustrate the range of calculated energy gaps.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental results for validation. researchgate.net

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and often show good agreement with experimental spectra, aiding in the structural confirmation of synthesized compounds. nih.govnih.gov

IR Spectroscopy: Vibrational frequencies calculated via DFT correspond to the infrared (IR) absorption bands. These theoretical spectra help in assigning the principal vibrational modes of the molecule. nih.govnih.gov For a similar compound, experimental IR bands were observed at 3410 cm⁻¹ (O-H) and 1526 cm⁻¹ (C=N), which aligns with theoretical predictions for such functional groups. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic absorption spectra. The predicted absorption maxima (λmax) arise from electronic transitions, typically from HOMO to LUMO, and can be correlated with experimental UV-Vis spectra. researchgate.netresearchgate.net

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for an Analogous Compound, (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol

Spectroscopic Data Experimental Value Theoretical Prediction
IR (cm⁻¹) 3410 (O-H stretch) Correlates with O-H vibrational modes
1526 (C=N stretch) Correlates with quinoline ring vibrations
¹H NMR (ppm) 8.49 (s, 1H), 8.19 (d, 1H), 7.20 (d, 1H) Good agreement with calculated chemical shifts
¹³C NMR (ppm) 152.5, 152.2, 148.8, 110.4 Good agreement with calculated chemical shifts

Source: Experimental data from reference nih.gov. Theoretical predictions for such compounds generally show strong correlation. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the HOMO and LUMO. wikipedia.orgimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). youtube.comlibretexts.org

In this compound, the distribution of the HOMO and LUMO across the molecule is not uniform. The HOMO is typically localized on the more electron-rich 8-hydroxyquinoline portion, whereas the LUMO may be distributed over the pyridinyl-ethenyl system. This separation facilitates intramolecular charge transfer upon electronic excitation.

From the energies of the HOMO and LUMO, global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction. nih.gov

Table 3: Global Reactivity Descriptors (Calculated from DFT for Analogous Systems)

Descriptor Formula Typical Value (eV)
Electronegativity (χ) -(EHOMO + ELUMO)/2 4.11
Chemical Hardness (η) (ELUMO - EHOMO)/2 1.99
Chemical Softness (S) 1 / (2η) 0.25

Source: Formulas and representative values adapted from studies on quinoline derivatives. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. dergi-fytronix.commaterialsciencejournal.org This method examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). arabjchem.orgmaterialsciencejournal.org

For this compound, significant NBO interactions are expected. These include the delocalization of lone pair electrons from the hydroxyl oxygen (n(O)) and the nitrogen atoms (n(N)) into the antibonding π* orbitals of the aromatic rings. These n → π* interactions contribute significantly to the stabilization of the molecule and are indicative of intramolecular charge transfer (ICT). dergi-fytronix.commaterialsciencejournal.org The delocalization of π electrons from the quinoline ring to the vinyl bridge and pyridine (B92270) ring (π → π*) is also a key stabilizing factor. dergi-fytronix.com

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Analogous Systems

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
n(O) π*(C-C)quinoline ring ~15-25
n(N)quinoline π*(C-C)quinoline ring ~10-20
π(C=C)vinyl π*(C-C)pyridine ring ~20-30
π(C-C)quinoline π*(C=C)vinyl ~18-28

Source: Representative interactions and energies based on NBO analyses of similar conjugated systems. dergi-fytronix.commaterialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The map is colored based on the electrostatic potential value on the molecule's surface. wolfram.com

Red/Yellow Regions: Indicate negative potential, rich in electrons. These are sites for electrophilic attack.

Blue Regions: Indicate positive potential, deficient in electrons. These are sites for nucleophilic attack.

Green Regions: Indicate neutral potential.

For this compound, the MEP map is expected to show the most negative potential (red) around the nitrogen atom of the pyridine ring, the nitrogen atom of the quinoline ring, and the oxygen atom of the hydroxyl group. researchgate.netresearchgate.net These sites are the primary centers for protonation and coordination with metal ions. The most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it the primary proton donor site. researchgate.net

Theoretical Studies of Nonlinear Optical (NLO) Properties

Molecules with a significant difference in electron distribution between their ground and excited states, often arising from intramolecular charge transfer, are candidates for materials with high nonlinear optical (NLO) properties. researchgate.netresearchgate.net These properties are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. researchgate.netnih.gov

The key parameter for quantifying NLO response at the molecular level is the first hyperpolarizability (β). nih.gov DFT calculations are widely used to predict the β values of organic chromophores. researchgate.netnih.gov For donor-π-acceptor systems like this compound, where the hydroxyquinoline can act as a donor and the pyridine ring as an acceptor, significant NLO properties are anticipated. Computational studies on analogous arylated quinolines have confirmed their potential as NLO materials, with calculated β values being substantially larger than that of standard reference materials like urea. researchgate.netresearchgate.net

Table 5: Calculated First Hyperpolarizability (β) for Analogous Quinoline Systems

Compound System βtot (a.u.) Comparison to Reference (Urea)
Arylated Quinoline 1 1830 ~14x Urea
Arylated Quinoline 2 2960 ~23x Urea
Arylated Quinoline 3 2150 ~17x Urea

Source: Data from a DFT study on novel arylated quinolines. researchgate.net 1 a.u. = 8.6393 x 10⁻³³ esu.

Table 6: List of Chemical Compounds Mentioned

Compound Name
This compound
(E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol
8-(Pyridin-2-yl)quinolin-7-ol

Photophysical and Optoelectronic Properties of 2 2 3 Pyridinyl Ethenyl Quinoline 8 Ol Systems

Fluorescence and Luminescence Characteristics

The fluorescence and luminescence of 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol and its derivatives are notable for their sensitivity to the surrounding environment and structural modifications. These properties are central to their potential applications in sensing and optoelectronics.

The electronic absorption and emission spectra of styrylquinoline derivatives, including this compound, are characterized by transitions within their extensive π-conjugated systems. The absorption spectra typically exhibit bands corresponding to π → π* transitions. For instance, in related 4,6,8-triarylquinoline-3-carbaldehydes, these transitions are observed in the 275-282 nm range. researchgate.net The introduction of a styryl group generally leads to a bathochromic (red) shift in the absorption and emission spectra due to the extended conjugation. nih.gov

Upon excitation, these molecules exhibit fluorescence, with the emission wavelength being highly dependent on the solvent polarity and the specific substituents on the quinoline (B57606) and phenyl rings. For example, various amino-quinoline derivatives show emission maxima ranging from 473 nm to 590 nm depending on the substitution and solvent. nih.gov In a study of (E)-2-(2-hydroxystyryl)quinolin-8-ol, a structurally similar compound, the first absorption band was recorded between 408–418 nm. researchgate.net The emission spectra of quinoline derivatives can be significantly influenced by protonation. Neutral benzo[h]quinoline (B1196314) has a fluorescence maximum at 367 nm, which shifts to 416 nm upon protonation. nih.gov

The difference between the maximum absorption and emission wavelengths, known as the Stokes shift, is also a key characteristic. For some quinoline-phenol Schiff bases, Stokes shifts have been observed in the range of 59–150 nm, with larger shifts occurring in more polar solvents. beilstein-journals.org A significant Stokes shift of up to 11,000 cm⁻¹ has been recorded for certain quinoline-substituted fluorophores, indicating a substantial change in geometry between the ground and excited states. rsc.org

Table 1: Representative Photophysical Data for Related Quinoline Derivatives

Compound/Derivative Class Absorption Max (nm) Emission Max (nm) Stokes Shift (nm) Solvent
4,6,8-Triarylquinoline-3-carbaldehydes researchgate.net 275-282 - - Chloroform
Amino-quinoline derivatives nih.gov ~400 473-590 - n-Hexane, Chloroform
(E)-2-(2-hydroxystyryl)quinolin-8-ol researchgate.net 408-418 478-515 78-101 Various
Quinoline-phenol Schiff bases beilstein-journals.org - - 59-150 Chloroform, DMSO, MeOH

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent materials. For quinoline derivatives, the quantum yield can vary significantly depending on their structure and environment. For example, some trifluoromethylated quinoline-phenol Schiff bases exhibit quantum yields ranging from 0.12 to 0.85 in various solvents like chloroform, DMSO, and methanol. beilstein-journals.org In another study, certain quinoline derivatives showed high quantum yields, with some reaching up to 0.73 in phosphate-buffered saline (PBS) at pH 7.4. researchgate.net The position of the nitrogen atom in quinoline-substituted fluorophores has been shown to have a key influence on the photoluminescent quantum yield in solution. rsc.org

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This property is crucial for understanding the dynamics of photophysical processes. For ruthenium(II) complexes with 8-quinolate ligands, emission lifetimes of 11.4 ns to 32.2 ns have been measured in water and acetonitrile. nih.gov While these are metal complexes, they provide an indication of the excited-state dynamics involving the quinolinol moiety. For some BODIPY-anthracene dyads, which are complex fluorophores, biexponential fluorescence decays with lifetimes in the nanosecond range have been observed, with the shorter component attributed to emission from a charge transfer state. mdpi.com

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of this compound and related compounds. This behavior arises from changes in the energy difference between the ground and excited states due to differential stabilization by the solvent. In push-pull type fluorescent amino-quinoline derivatives, a bathochromic shift (red-shift) in emission is typically observed with increasing solvent polarity. nih.gov This is attributed to the more polar excited state being stabilized to a greater extent than the ground state. For instance, in (E)-2-(2-hydroxystyryl)quinolin-8-ol, an increase in solvent polarity leads to a bathochromic shift in the longest wavelength absorption band, indicative of an excited-state intramolecular proton transfer (ESIPT) mechanism. researchgate.net

The fluorescence of quinoline derivatives is also often pH-dependent. The nitrogen atom in the quinoline ring can be protonated in acidic conditions, leading to significant changes in the photophysical properties. Protonation can enhance fluorescence by converting the lowest energy excited singlet state from an n,π* character to a π,π* character, which is more emissive. nih.gov This protonation-induced fluorescence enhancement can be substantial, with some isoquinolines showing over a 50-fold increase in fluorescence intensity upon addition of a strong acid. nih.gov This pH sensitivity makes these compounds promising candidates for fluorescent pH sensors.

Mechanisms of Photoinduced Intramolecular Proton Transfer and Electron Transfer

The presence of the hydroxyl group at the 8-position and the nitrogen atom within the quinoline ring of this compound facilitates excited-state intramolecular proton transfer (ESIPT). Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen increase, leading to the transfer of a proton from the hydroxyl group to the nitrogen atom. This creates a transient tautomer with distinct electronic and, consequently, emissive properties. This process is often responsible for the large Stokes shifts observed in these types of molecules. researchgate.netrsc.org

Quantum-chemical calculations on related systems have shown that ESIPT can involve overcoming a potential energy barrier. rsc.org The efficiency of ESIPT can be influenced by the basicity of the proton-accepting moiety and the surrounding temperature. rsc.org In some cases, ground-state intramolecular proton transfer (GSIPT) can also occur, which can influence the molecule's reactivity, such as inhibiting N-methylation. nih.gov

In conjunction with proton transfer, photoinduced electron transfer can also occur, particularly given the donor-π-acceptor nature of the molecule. The pyridinyl-ethenyl group can act as part of the π-conjugated bridge facilitating charge transfer upon excitation.

Potential for Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

The favorable photophysical properties of this compound and its derivatives make them promising materials for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and as organic semiconductors. Quinoline derivatives are known to be good electron-transporting materials and are often used as emissive layers in OLEDs. researchgate.netresearchgate.net

Styrylquinoline derivatives, in particular, have been investigated for their electroluminescent properties. nih.gov Zinc complexes of styryl-substituted 8-hydroxyquinolines have been used as the active layer in OLEDs, demonstrating the potential of this class of compounds. For example, an OLED with a zinc complex of a methoxy-substituted styrylquinoline as the active layer exhibited a maximum brightness of 2244 cd/m² and a current efficiency of 1.24 cd/A. mdpi.com

Furthermore, derivatives of 2,2′-(arylenedivinylene)bis-8-hydroxyquinoline have been explored as solution-processable p-type organic semiconductors for organic field-effect transistors (OFETs). These materials have demonstrated high field-effect hole mobilities of approximately 1.28 cm² V⁻¹ s⁻¹ at low operating voltages. rsc.org This indicates that the fundamental structure of styryl-8-hydroxyquinoline is conducive to efficient charge transport, a key requirement for organic semiconductors. The combination of high fluorescence quantum yields, good thermal stability, and charge transport capabilities positions this compound as a strong candidate for use in advanced organic electronic devices.

Molecular Mechanisms of Biological Activity of 2 2 3 Pyridinyl Ethenyl Quinoline 8 Ol and Analogues

General Mechanisms of Action for Quinoline (B57606) and 8-Hydroxyquinoline (B1678124) Derivatives

The quinoline ring system is a key structural motif found in numerous natural products and synthetic compounds, contributing to a wide spectrum of biological activities. jmaterenvironsci.com Derivatives of quinoline are known to exert their effects through various mechanisms, including targeting DNA and microtubules, which can lead to the induction of cell cycle arrest or apoptosis. nih.gov They are also capable of inhibiting angiogenesis, disrupting cell migration, and modulating the responsiveness of nuclear receptors. nih.gov The versatility of the quinoline scaffold makes it a valuable template for the development of therapeutic agents with diverse modes of action. nih.gov

8-Hydroxyquinoline (8HQ) derivatives, a specific subclass, are noted for their wide range of pharmacological applications. nih.gov These compounds consist of a pyridine (B92270) ring fused to a phenol (B47542). nih.gov The biological activities of 8HQ and its derivatives are largely attributed to their ability to chelate metal ions. tandfonline.comnih.gov This metal-binding property is central to their roles as antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory agents. researchgate.nettandfonline.com The lipophilic nature of the 8HQ molecule further facilitates its passage through biological membranes. researchgate.nettandfonline.com The mechanism of action for some 8HQ derivatives has been linked to their ability to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane. nih.gov For instance, clioquinol (B1669181) can damage the cell wall, while other sulfonic acid derivatives of 8-hydroxyquinoline primarily act by causing membrane damage. nih.gov

Molecular Targeting and Interactions with Cellular Components

Quinoline and its derivatives demonstrate a capacity to interact with various cellular components, leading to their biological effects. A primary target for some quinoline derivatives is cellular DNA. nih.gov These compounds can intercalate with the DNA molecule, particularly during the S phase of the cell cycle, which ultimately triggers programmed cell death, or apoptosis. nih.gov

Beyond the nucleus, certain quinoline derivatives have been shown to target cellular organelles such as lysosomes. nih.gov The accumulation of these compounds can disrupt lysosome function and alter autophagic flux, a critical cellular degradation process. nih.gov This disruption contributes to the induction of apoptosis. nih.gov The interaction with lysosomes is often preceded by the activation of other cellular pathways, such as the extracellular signal-regulated kinase (ERK) pathway. nih.gov

In the context of antifungal activity, the fungal cell wall and cytoplasmic membrane are key targets for 8-hydroxyquinoline derivatives. nih.gov Studies have shown that these compounds can cause irreversible damage to the cytoplasmic membrane, leading to the leakage of essential intracellular components like nucleic acids. nih.gov For example, clioquinol has been observed to damage the cell wall and inhibit the formation of pseudohyphae in Candida albicans. nih.gov

Enzyme Inhibition Mechanisms (e.g., Topoisomerases, Kinases, HIV-1 Integrase)

A significant mechanism through which quinoline derivatives exert their biological effects is the inhibition of critical enzymes. The anticancer activity of well-known drugs like Camptothecin and its analogues, Topotecan and Irinotecan, is a classic example of this, as they target topoisomerase enzymes, which are crucial for DNA replication and repair. nih.gov

Quinoline derivatives have also been identified as inhibitors of other enzyme classes, such as kinases. Certain benzimidazole (B57391) derivatives containing a quinoline moiety have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.com EGFR is a key enzyme in signal transduction pathways that regulate cell proliferation and survival, and its upregulation is associated with various cancers. mdpi.com Inhibition of EGFR can block these signaling pathways, leading to cell cycle arrest and apoptosis. mdpi.com

Furthermore, specific 8-hydroxyquinoline derivatives have demonstrated potent inhibitory activity against HIV-1 integrase. scispace.com This enzyme is essential for the replication of the HIV-1 virus by integrating the viral DNA into the host genome. scispace.com Polyhydroxylated styryl quinolines, for instance, have been identified as effective HIV-1 integrase inhibitors that can block viral replication in cell cultures at non-toxic concentrations. scispace.com The structural features required for this activity often include a carboxyl group at the C-7 position and a hydroxyl group at the C-8 position of the quinoline ring. scispace.com

Metal Chelation as a Pathway for Biological Intervention

A defining characteristic of 8-hydroxyquinoline and its derivatives is their potent ability to act as chelating agents for a wide range of metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. nih.govresearchgate.net This chelation occurs through the nitrogen atom of the pyridine ring and the oxygen atom of the adjacent hydroxyl group, forming stable complexes. nih.govresearchgate.net A significant portion of the biological activities of these compounds originates from this metal-binding capability. tandfonline.comnih.gov

Metal ions are essential for numerous biological processes, but an imbalance in their homeostasis can lead to pathological conditions, including neurodegenerative diseases and cancer. researchgate.nettandfonline.com 8-Hydroxyquinoline derivatives can help restore this balance. tandfonline.comnih.gov For example, in neurodegenerative diseases associated with the accumulation of metals like iron, which can catalyze the formation of cytotoxic reactive oxygen species (ROS), these compounds can sequester the excess metal ions. mdpi.com

The anticancer effects of some 8-hydroxyquinoline derivatives are also linked to their interactions with copper (Cu) and zinc (Zn) ions. tandfonline.comnih.gov Rather than simply sequestering these ions, some derivatives act as ionophores, transporting metal ions across biological membranes and into cells. tandfonline.com This influx of metal ions, particularly redox-active copper, can lead to an increase in intracellular ROS levels, thereby inducing cytotoxicity in cancer cells. tandfonline.com The antitumor activity of certain derivatives has been proposed to be associated with their ability to inhibit proteasomes, an effect that is elicited through their ionophore actions. tandfonline.comnih.gov

Chelation Properties of 8-Hydroxyquinoline Derivatives
Derivative TypeTarget Metal IonsResulting Biological EffectReference
General 8-HydroxyquinolinesCu²⁺, Zn²⁺, Fe³⁺, Al³⁺Restoration of metal homeostasis, neuroprotection tandfonline.comnih.govmdpi.com
Clioquinol (CQ)Cu, ZnAntiangiogenesis, proteasome inhibition, increased intracellular ROS tandfonline.comnih.gov
8-Hydroxyquinoline-uracil complexesVariousAnticancer effects nih.gov

Modulation of Cellular Pathways (e.g., Apoptosis, Cell Cycle Arrest)

Quinoline and its derivatives are potent modulators of fundamental cellular pathways, particularly those governing cell proliferation and death. nih.govnih.gov A common outcome of treatment with these compounds is the induction of apoptosis, or programmed cell death. nih.gov This can be triggered through various mechanisms, including the disruption of lysosomal function, which leads to the activation of caspase-9 and the cleavage of poly(ADP-ribose) polymerase (PARP), both key events in the apoptotic cascade. nih.gov

In addition to inducing apoptosis, these derivatives can also cause cell cycle arrest, effectively halting cell division at specific checkpoints. nih.gov Flow cytometry analyses have revealed that different quinoline derivatives can arrest cells in different phases of the cell cycle. nih.gov For example, some derivatives cause an accumulation of cells in the S phase, while others lead to arrest in the G2 phase. nih.gov This cell cycle arrest is often a prelude to apoptosis. nih.gov For instance, some quinoline derivatives that induce G2 phase arrest show a significant increase in apoptotic cell death within that phase. nih.gov

The specific phase of cell cycle arrest can depend on the chemical structure of the derivative and the type of cancer cell being treated. mdpi.com Studies on benzimidazole derivatives have shown that they can induce cell cycle arrest at the G0/G1, G1/S, or G2/M phases in different cancer cell lines. mdpi.comelsevierpure.com This ability to halt cell cycle progression supports the cytotoxic potential of these compounds against cancer cells. mdpi.com

Effects of Quinoline Derivatives on Cell Cycle and Apoptosis
Compound/Derivative TypeCell Line(s)Effect on Cell CycleApoptotic EffectReference
6-cinnamamido-quinoline-4-carboxamide (CiQ) derivativesVarious cancer cellsApoptosis is independent of cell cycle stageInduces apoptosis via caspase-9 activation and PARP cleavage nih.gov
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acidNot specifiedS phase arrestInduces apoptosis in S phase nih.gov
3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-oneNot specifiedG2 phase arrestInduces apoptosis in G2 phase nih.gov
Benzimidazole derivatives with quinolineA549, MDA-MB-231, SKOV3Arrest at G1, G2, and S phases depending on compound and cell lineInduces apoptosis mdpi.com

Antioxidant Mechanisms: Radical Scavenging and Redox Chemistry

8-Hydroxyquinoline (8HQ) and its derivatives possess notable antioxidant properties, which contribute significantly to their biological effects. tandfonline.commdpi.com These antioxidant activities are multifaceted, involving both direct radical scavenging and indirect mechanisms related to their redox chemistry and metal chelation. mdpi.com

The primary mechanism for direct antioxidant activity is attributed to the 8-hydroxyl group on the quinoline ring. mdpi.com This phenolic group can donate a hydrogen atom to neutralize free radicals, and the resulting semi-quinone radical is stabilized by the extended aromatic system of the quinoline structure. mdpi.com Experimental studies have demonstrated that 8HQ can effectively scavenge various reactive oxygen species (ROS), including hydroxyl radicals. mdpi.com The efficiency of this scavenging activity can be influenced by factors such as pH. mdpi.com

In addition to direct scavenging, the antioxidant effects of 8HQ derivatives are closely linked to their ability to form coordination complexes with transition metals like iron. mdpi.com By chelating "poorly liganded" iron ions, these compounds can prevent the iron-catalyzed Fenton reaction, which is a major source of highly damaging hydroxyl radicals in biological systems. mdpi.com This chelation ability is considered a key aspect of their protective effects in conditions associated with oxidative stress, such as neurodegenerative diseases. mdpi.com Some studies suggest that the beneficial effects of 8HQ in these contexts are primarily due to the formation of these coordination complexes rather than direct ROS scavenging. mdpi.com

Research on 2-substituted-8-hydroxyquinoline derivatives has further elucidated their antioxidant potential. nih.gov These studies have shown that the introduction of certain substituents can modulate their antioxidant activities, including their ability to scavenge DPPH free radicals and inhibit lipid peroxidation. nih.gov

Applications As Molecular Probes and Functional Materials

Development of Fluorescent Chemosensors for Metal Ions

The design of fluorescent chemosensors for the selective and sensitive detection of metal ions is a burgeoning field of research, driven by the need for monitoring these species in environmental and biological systems. 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol and its derivatives have shown considerable promise in this area, particularly for the detection of metal ions such as Al³⁺, Zn²⁺, Co²⁺, Ni²⁺, and Cu²⁺.

The selectivity of a fluorescent chemosensor is its ability to bind with a specific target ion in the presence of other competing ions. In the case of this compound, selectivity is primarily governed by the principles of Hard and Soft Acids and Bases (HSAB) theory, the chelation effect, and the creation of a specific binding pocket. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, along with the nitrogen atom of the pyridine (B92270) ring, can form a tridentate coordination site that exhibits a preference for certain metal ions based on their size, charge density, and coordination geometry. For instance, the hard Lewis acidic nature of Al³⁺ often leads to strong interactions with the hard oxygen and nitrogen donor atoms of the quinoline-8-ol moiety. nih.govsemanticscholar.org

Sensitivity, on the other hand, is determined by the magnitude of the change in the fluorescence signal upon binding to the metal ion. High sensitivity is often achieved through mechanisms that lead to a significant enhancement or quenching of fluorescence. The design of the molecule can be fine-tuned to maximize these changes. For example, the extended π-conjugation in the ethenyl bridge of this compound can contribute to a high fluorescence quantum yield, which can be significantly altered upon metal ion binding.

Table 1: Design Principles for Selectivity in Quinoline-Based Chemosensors

Design PrincipleDescriptionRelevance to this compound
HSAB Theory Hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.The hard N and O donors of the quinoline-ol moiety favor binding with hard metal ions like Al³⁺.
Chelation Effect The formation of a five- or six-membered ring upon metal chelation enhances the stability of the complex.The tridentate binding site can form stable chelate rings with metal ions.
Binding Pocket The three-dimensional cavity created by the ligand determines the size and geometry of the ion that can be accommodated.The specific geometry of the binding site can be tailored to selectively bind ions of a particular size.
π-Conjugation The extent of the conjugated system influences the electronic and photophysical properties of the sensor.The ethenyl bridge extends the π-system, affecting the fluorescence and its response to metal binding.

The change in fluorescence upon metal ion binding can occur through several mechanisms, including Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET). For quinoline-8-ol derivatives, the CHEF effect is particularly common. In the free ligand, the fluorescence is often quenched due to processes like the rotation of the pyridyl group or photoinduced electron transfer. Upon chelation with a metal ion, the molecule becomes more rigid, which restricts these non-radiative decay pathways and leads to a significant enhancement of fluorescence. nih.gov

Another important mechanism is the inhibition of the excited-state intramolecular proton transfer (ESIPT) that can occur in 8-hydroxyquinoline (B1678124) derivatives. rroij.com The intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen can lead to fluorescence quenching. When a metal ion binds to the hydroxyl oxygen, this proton transfer is blocked, resulting in increased fluorescence emission.

The interaction with paramagnetic metal ions like Cu²⁺, Ni²⁺, and Co²⁺ often leads to fluorescence quenching due to energy or electron transfer from the excited fluorophore to the d-orbitals of the metal ion. mdpi.com

Table 2: Fluorescence Response of Quinoline-Based Sensors to Various Metal Ions

Metal IonTypical Fluorescence ResponsePlausible Mechanism
Al³⁺ Fluorescence Enhancement ("Turn-on")Chelation-Enhanced Fluorescence (CHEF), Inhibition of ESIPT
Zn²⁺ Fluorescence Enhancement ("Turn-on")Chelation-Enhanced Fluorescence (CHEF) semanticscholar.orgresearchgate.netnih.gov
Co²⁺ Fluorescence Quenching ("Turn-off")Energy/Electron transfer to the paramagnetic metal ion
Ni²⁺ Fluorescence Quenching ("Turn-off")Energy/Electron transfer to the paramagnetic metal ion
Cu²⁺ Fluorescence Quenching ("Turn-off")Energy/Electron transfer to the paramagnetic metal ion mdpi.com

Bioimaging Applications in Cellular and Subcellular Contexts

The ability of this compound and related compounds to selectively detect metal ions with a fluorescent response makes them promising candidates for bioimaging applications. For instance, fluorescent probes for Zn²⁺ are of great interest as zinc plays crucial roles in various biological processes. A sensor that exhibits a "turn-on" fluorescence response upon binding to Zn²⁺ can be used to visualize the distribution and concentration of this ion within living cells. nih.govnih.gov Similarly, probes for Al³⁺ could be used to study the cellular mechanisms of aluminum toxicity. researchgate.net

For a fluorescent probe to be effective in bioimaging, it must possess certain properties, including cell membrane permeability, low cytotoxicity, and stability in aqueous and biological media. The lipophilic nature of the quinoline and pyridine rings in this compound can facilitate its passage through cell membranes. Furthermore, the strong fluorescence signal generated upon metal binding allows for imaging with high sensitivity.

Exploration as Corrosion Inhibitors

Quinoline and its derivatives have long been recognized for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings can interact with the vacant d-orbitals of the metal atoms, forming a protective film that isolates the metal from the corrosive medium.

The structure of this compound, with its multiple nitrogen atoms and extensive π-system, suggests it could be an effective corrosion inhibitor. The presence of the hydroxyl group can also enhance its adsorption onto the metal surface through hydrogen bonding or by forming a chelate with the surface metal ions. Research on similar quinoline derivatives has demonstrated their efficacy in preventing corrosion.

Utility in Analytical Chemistry for Metal Ion Detection and Separation

Beyond fluorescent sensing, 8-hydroxyquinoline and its derivatives have a long history of use in classical analytical chemistry for the gravimetric and spectrophotometric determination of metal ions. rroij.comnih.gov The formation of stable, often colored, complexes with metal ions allows for their quantitative analysis. The insolubility of many of these complexes in water facilitates their separation from the sample matrix.

The compound this compound can be utilized in similar analytical applications. Its ability to form selective complexes with certain metal ions can be exploited for their separation and preconcentration from complex mixtures. For example, by controlling the pH of the solution, it may be possible to selectively precipitate or extract certain metal ions. The strong UV-Vis absorption and fluorescence of its metal complexes also make it suitable for highly sensitive spectrophotometric and fluorometric analysis. nih.govrsc.org

Structure Activity and Structure Property Relationships of 2 Styryl 8 Hydroxyquinolines

Impact of Substituent Electronic and Steric Effects on Compound Properties

The properties of 2-styryl-8-hydroxyquinolines are highly sensitive to the nature and position of substituents on both the quinoline (B57606) and the styryl rings. These substituents can exert significant electronic and steric effects, thereby modulating the compound's photophysical characteristics, molecular geometry, and intermolecular interactions.

The introduction of a pyridinyl group onto the ethenyl bridge, as in 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol, introduces a nitrogen atom into the styryl moiety. The position of this nitrogen atom (i.e., 2-, 3-, or 4-pyridinyl) is critical. The 3-pyridinyl group, being a meta-substituted ring, acts primarily as an electron-withdrawing group through inductive effects, which can influence the electron density distribution across the entire conjugated system. This is in contrast to the 2- and 4-pyridinyl isomers, where resonance effects can play a more significant role.

The electron-withdrawing nature of the 3-pyridinyl substituent can impact the acidity of the 8-hydroxyl proton and the basicity of the quinoline nitrogen. This, in turn, affects the compound's behavior in different pH environments and its coordination properties with metal ions.

A comparative analysis of related 2-styryl-8-hydroxyquinoline derivatives highlights the importance of the substituent on the styryl ring. For instance, studies on derivatives with electron-donating groups (like methoxy, -OCH3) or electron-withdrawing groups (like nitro, -NO2 or bromo, -Br) on the styryl phenyl ring have demonstrated significant shifts in absorption and emission spectra. nih.gov While specific data for the 3-pyridinyl substituent is not as extensively documented in comparative tables, the principles derived from these studies are applicable.

Table 1: Predicted Impact of 3-Pyridinyl Substituent on Physicochemical Properties of 2-Styryl-8-Hydroxyquinoline

PropertyPredicted Effect of 3-Pyridinyl SubstituentRationale
Acidity of 8-OH IncreasedInductive electron-withdrawing effect of the pyridinyl nitrogen.
Basicity of Quinoline N DecreasedOverall electron-withdrawing nature of the extended conjugated system.
Solubility Potentially altered based on solvent polarityIntroduction of a polar pyridinyl group.
Metal Chelation Modified affinity and selectivityAltered electronic properties of the 8-hydroxyquinoline (B1678124) core.

Correlation Between Molecular Geometry, Dihedral Angles, and Photophysical Properties

The photophysical properties of 2-styryl-8-hydroxyquinolines, such as their absorption and fluorescence characteristics, are intrinsically linked to their molecular geometry. A key parameter in this regard is the dihedral angle between the planes of the quinoline and the styryl (in this case, pyridinyl) rings. A more planar conformation generally leads to a more extended π-conjugated system, resulting in red-shifted absorption and emission spectra (i.e., shifted to longer wavelengths).

Research on a series of 2-styryl-8-hydroxyquinolines has shown that substituents can significantly influence these dihedral angles. nih.gov For example, derivatives with an -OH group at the 8-position of the quinoline ring tend to exhibit a more non-planar molecular geometry, with larger dihedral angles between the aromatic rings. nih.gov In contrast, derivatives with a -NO2 group at the same position tend to be more planar. nih.gov

For this compound, the presence of the 8-hydroxyl group would be expected to favor a non-planar conformation. The dihedral angle between the quinoline and pyridinyl rings will be a crucial determinant of its photophysical properties. A larger dihedral angle would disrupt the π-conjugation, leading to a blue-shift in the absorption and emission maxima compared to a more planar analogue.

Table 2: Hypothetical Photophysical Data Based on Structural Analogs

ParameterExpected Range/ValueInfluence of Molecular Geometry
Absorption Maximum (λ_abs) ~350-400 nmRed-shifts with increased planarity (smaller dihedral angle).
Emission Maximum (λ_em) ~450-550 nmRed-shifts with increased planarity and solvent polarity.
Fluorescence Quantum Yield (Φ_F) VariableGenerally higher in a more rigid and planar conformation. Can be quenched by photoinduced electron transfer processes.
Stokes Shift Moderate to largeDependent on the change in geometry and electronic distribution between the ground and excited states.

Note: The values in this table are hypothetical and based on trends observed in related 8-hydroxyquinoline derivatives. Specific experimental data for this compound is required for accurate characterization.

Influence of Supramolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding) on Aggregate Formation and Function

The molecular structure of this compound contains several features that can participate in supramolecular interactions, leading to the formation of well-defined aggregates in the solid state and in solution. These interactions play a crucial role in the material's bulk properties and can significantly affect its functionality, for instance, in sensing or as an organic light-emitting diode (OLED) material.

Hydrogen Bonding: The 8-hydroxyl group is a potent hydrogen bond donor, while the quinoline nitrogen and the pyridinyl nitrogen are hydrogen bond acceptors. This allows for the formation of various hydrogen bonding networks. Intramolecularly, a hydrogen bond can form between the 8-hydroxyl group and the quinoline nitrogen, which is a common feature in 8-hydroxyquinoline derivatives. nih.gov Intermolecularly, hydrogen bonds can link molecules together, forming chains, sheets, or more complex three-dimensional architectures. nih.gov The presence of the pyridinyl nitrogen provides an additional site for hydrogen bonding, potentially leading to more intricate supramolecular assemblies compared to a simple styryl derivative.

π-π Stacking: The extended aromatic system of the quinoline and pyridinyl rings makes the molecule susceptible to π-π stacking interactions. These non-covalent interactions, where the aromatic rings of adjacent molecules stack on top of each other, are crucial in stabilizing the crystal packing and can influence the photophysical properties in the solid state. The degree of overlap and the distance between the stacked rings determine the strength of the interaction and its effect on the electronic properties. In some 2-styryl-8-hydroxyquinoline derivatives, π-π stacking leads to the formation of infinite chains in their crystal lattice. nih.gov

Rational Design Principles for Optimizing Specific Activities and Applications

The modular nature of the 2-styryl-8-hydroxyquinoline scaffold allows for the rational design of molecules with tailored properties for specific applications. By strategically modifying different parts of the molecule, it is possible to optimize its activity as a fluorescent sensor, a therapeutic agent, or a material for electronic devices.

For Fluorescent Sensing: To design a fluorescent sensor based on this compound, one could focus on modulating the interaction of the 8-hydroxyquinoline chelating unit with specific analytes, such as metal ions. The electronic properties of the 3-pyridinyl group can be further tuned by introducing additional substituents on the pyridinyl ring. For example, adding an electron-donating group could enhance the fluorescence quantum yield, while an electron-withdrawing group might shift the emission wavelength. The pyridinyl nitrogen itself can act as a binding site, potentially leading to a dual-sensing mechanism.

For Materials Science (e.g., OLEDs): For applications in OLEDs, key properties to optimize include high fluorescence quantum yield in the solid state, good thermal stability, and appropriate energy levels for efficient charge injection and transport. The planarity of the molecule can be controlled through steric engineering to influence the solid-state packing and intermolecular electronic coupling. The extended π-conjugation provided by the styryl-pyridinyl moiety is beneficial for charge transport.

General Principles for Optimization:

Tuning Electronic Properties: The absorption and emission wavelengths can be systematically tuned by introducing electron-donating or electron-withdrawing groups at various positions on the quinoline or pyridinyl rings. This follows the principles of donor-π-acceptor systems. nih.gov

Controlling Molecular Geometry: Steric interactions can be used to control the dihedral angles within the molecule, thereby influencing the degree of π-conjugation and the photophysical properties.

Modulating Intermolecular Interactions: The introduction of functional groups capable of specific hydrogen bonding or other non-covalent interactions can be used to direct the self-assembly of the molecules into desired supramolecular structures.

Enhancing Solubility and Biocompatibility: For biological applications, the solubility and cell permeability can be improved by introducing polar or ionizable groups. For instance, functionalization with carboxylic acids or amines can enhance water solubility. acs.org

Future Research Directions and Emerging Applications

Advanced Synthetic Strategies for Complex 2-Styryl-8-Hydroxyquinoline Architectures

Future synthetic efforts will likely focus on creating more complex and functionally diverse 2-styryl-8-hydroxyquinoline architectures. While traditional methods like the condensation of 2-methylquinolines with corresponding aldehydes have been effective, researchers are now exploring more advanced and efficient synthetic methodologies. rsc.orgsciforum.net

Modern catalytic systems, such as the Heck and Friedländer coupling reactions, offer powerful tools for the construction of these molecules. mdpi.com The Wittig reaction and mechanochemical synthesis methods also present greener and more efficient alternatives to classical approaches. nih.govaaup.edu A significant area of future development will be the synthesis of derivatives with specific substitutions, such as fluorinated analogues, which have been shown to modulate the electronic and biological properties of the core structure. The strategic use of protecting groups, like the tosyloxy group, allows for selective reactions at different positions on the quinoline (B57606) ring, enabling the creation of more intricate molecular designs. rsc.org

Synthetic MethodDescriptionKey Advantages
Heck Coupling A palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.Good functional group tolerance and stereoselectivity. mdpi.com
Friedländer Annulation The reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.A direct method for constructing the quinoline core. mdpi.com
Wittig Reaction The reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to form an alkene.A reliable method for forming the styryl double bond. nih.govaaup.edu
Mechanochemical Synthesis The use of mechanical force to induce chemical reactions.Reduced solvent usage and often faster reaction times. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

The 2-styryl-8-hydroxyquinoline scaffold has demonstrated significant potential in medicinal chemistry, particularly as antiviral and anticancer agents. A primary focus of future research will be the identification of novel biological targets and the elucidation of their mechanisms of action.

Initial studies have identified derivatives of this class as inhibitors of HIV-1 integrase and protease. sciforum.netnih.gov This provides a strong foundation for designing more potent and selective anti-HIV agents. In the realm of oncology, these compounds have been shown to induce cell cycle arrest and p53-independent apoptosis. sciforum.net Further investigations are needed to pinpoint the specific molecular interactions responsible for these effects. Proposed mechanisms that warrant deeper exploration include the generation of reactive oxygen species, interaction with the mitochondrial pathway of apoptosis, and DNA intercalation. sciforum.netnih.gov The ability of the 8-hydroxyquinoline (B1678124) moiety to chelate metal ions is also a critical aspect of its biological activity and a key area for future study.

Development of Multifunctional Probes and Smart Materials

The inherent fluorescent properties of the 2-styryl-8-hydroxyquinoline core make it an excellent candidate for the development of multifunctional probes and smart materials. The fluorescence of these compounds is often enhanced upon chelation with metal ions, a phenomenon that can be harnessed for the selective detection of species like zinc (Zn²⁺). rsc.orgacs.org Future research will likely focus on designing derivatives with high selectivity and sensitivity for a range of biologically and environmentally important ions.

Beyond ion sensing, these molecules are promising for applications in organic light-emitting devices (OLEDs). mdpi.comresearchgate.net The extended π-conjugation of the 2-styryl moiety enhances electron mobility and thermal stability, properties that are crucial for efficient electroluminescent materials. acs.org The development of "smart" materials that respond to external stimuli, such as light, pH, or the presence of specific analytes, is another exciting avenue of exploration.

Integration with Nanoscience and Supramolecular Self-Assembly for Advanced Systems

The planar structure and potential for intermolecular interactions make 2-styryl-8-hydroxyquinoline derivatives ideal building blocks for nanoscience and supramolecular chemistry. These molecules can self-assemble into well-defined nanostructures, such as two-dimensional sheets, through π-π stacking and hydrogen bonding. sciforum.net

A key future direction is the use of these compounds in the bottom-up synthesis of functional nanomaterials. Their conductive and photophysical properties make them attractive for applications in organic field-effect transistors (OFETs). sciforum.net By modifying the substituents on the quinoline and styryl rings, it is possible to tune the self-assembly behavior and the resulting properties of the nanomaterials. acs.org The creation of supramolecular polymers and other complex architectures through non-covalent interactions is a rapidly growing field where these compounds are expected to play a significant role.

Computational Design and High-Throughput Screening of New Derivatives

To accelerate the discovery of new 2-styryl-8-hydroxyquinoline derivatives with enhanced properties, computational design and high-throughput screening (HTS) will be indispensable tools. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their molecular descriptors. aaup.eduresearchgate.netnih.gov These models can help in prioritizing which compounds to synthesize and test, saving time and resources. aaup.edunih.gov

Molecular docking studies can provide insights into the binding modes of these compounds with their biological targets, such as enzymes and proteins. aaup.edunih.govtandfonline.com This information is crucial for the rational design of more potent and selective inhibitors. For example, in silico screening of virtual libraries of quinoline derivatives can identify promising candidates for further investigation. rsc.orgmdpi.comnih.gov

High-throughput screening allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. assaygenie.comnih.gov Quantitative HTS (qHTS) can provide concentration-response curves for every compound in a library, offering a wealth of information on their potency and efficacy. plos.orgnih.gov The application of HTS and qHTS to libraries of 2-styryl-8-hydroxyquinoline derivatives will undoubtedly lead to the discovery of novel compounds with applications in medicine and materials science. plos.org

Computational/Screening TechniqueApplication for 2-Styryl-8-Hydroxyquinolines
QSAR (Quantitative Structure-Activity Relationship) Predict the biological activity of new derivatives based on their chemical structure. aaup.eduresearchgate.netnih.gov
Molecular Docking Simulate the interaction of derivatives with biological targets to guide the design of more potent compounds. aaup.edunih.govtandfonline.com
In Silico Screening Virtually screen large libraries of compounds to identify potential hits for synthesis and testing. rsc.orgmdpi.comnih.gov
High-Throughput Screening (HTS) Rapidly test large numbers of derivatives for a specific biological activity or property. assaygenie.comnih.gov

Q & A

What are the common synthetic routes for 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol?

Level: Basic
Methodological Answer:
The compound is typically synthesized via condensation reactions. A validated approach involves reacting 8-hydroxyquinoline derivatives with aldehydes under acidic or basic conditions. For example, analogous structures like (E)-2-[2-(3-fluorophenyl)ethenyl]quinolin-8-yl acetate were prepared by condensing 2-methyl-8-hydroxyquinaldine with 3-fluorobenzaldehyde in ethanol, followed by purification via recrystallization . Mannich reactions are also employed for introducing aminoalkyl groups to the quinoline core, as seen in the synthesis of 5-chloro-7-(morpholino(phenyl)methyl)quinolin-8-ol using paraformaldehyde and amines .

How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Level: Advanced
Methodological Answer:
Optimization involves varying solvents, catalysts, and temperature. Ethanol or methanol with triethylamine as a base is commonly used for condensation reactions . Elevated temperatures (reflux) enhance reaction rates, while stoichiometric adjustments of aldehyde/quinoline ratios (e.g., 1.2:1) can minimize side products. Monitoring via TLC and iterative recrystallization (e.g., EtOH–H₂O mixtures) improves purity and yield .

Which spectroscopic techniques are critical for confirming the structure of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the ethenyl linkage (δ 6.5–8.5 ppm for aromatic and vinyl protons) and hydroxyl group presence .
  • IR Spectroscopy: O–H stretching (~3200 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) validate functional groups .
  • X-ray Crystallography: Single-crystal studies resolve stereochemistry, as demonstrated for related quinoline derivatives .

How can researchers resolve contradictions in spectral data during structural elucidation?

Level: Advanced
Methodological Answer:
Contradictions may arise from impurities or isomerism. Use high-resolution mass spectrometry (HRMS) to verify molecular formulas. For stereochemical ambiguities, compare experimental NMR data with computational predictions (e.g., DFT calculations) . If crystallography is unavailable, NOE spectroscopy can distinguish E/Z isomers of the ethenyl group .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Level: Basic
Methodological Answer:

  • Cytotoxicity Assays: MTT or SRB assays using cancer cell lines (e.g., HeLa) to assess anti-proliferative effects .
  • Enzyme Inhibition Studies: Fluorescence-based assays for acetylcholinesterase (relevant to Alzheimer’s research) or kinase targets .
  • Antimicrobial Testing: Broth microdilution to determine MIC values against bacterial/fungal strains .

How can computational modeling predict the binding interactions of this compound with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to proteins (e.g., acetylcholinesterase). Validate docking poses with MD simulations .
  • QSAR Studies: Correlate substituent effects (e.g., pyridinyl vs. fluorophenyl) with bioactivity data to guide structural modifications .

What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Level: Advanced
Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC .
  • Accelerated Stability Testing: Store samples at 25°C/60% RH and analyze at intervals for decomposition products .

How can solubility challenges be addressed during formulation for biological testing?

Level: Advanced
Methodological Answer:

  • Cosolvent Systems: Use DMSO:water mixtures (≤5% DMSO) for in vitro assays .
  • Derivatization: Introduce hydrophilic groups (e.g., sulfonate) via Mannich reactions to enhance aqueous solubility .

What safety protocols are recommended for handling this compound in the laboratory?

Level: Basic
Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .
  • Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

How can researchers investigate metal-chelating properties of this compound?

Level: Advanced
Methodological Answer:

  • Spectrophotometric Titration: Monitor UV-Vis shifts upon addition of metal ions (e.g., Fe³⁺, Cu²⁺) to determine binding constants .
  • X-ray Crystallography: Co-crystallize with metal salts (e.g., SnPh₃) to study coordination geometry, as seen in tin-quinoline complexes .

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